molecular formula C19H38N6O10 B12763523 Nebramycin factor 13 CAS No. 64332-35-0

Nebramycin factor 13

Cat. No.: B12763523
CAS No.: 64332-35-0
M. Wt: 510.5 g/mol
InChI Key: BXUDMXDCTTUXLQ-PBSUHMDJSA-N
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Description

Overview of the Nebramycin (B1172076) Complex and its Constituents

The nebramycin complex is not a single entity but a mixture of several structurally related aminoglycoside antibiotics. google.com These components, referred to as factors, share a common chemical scaffold, typically a 2-deoxystreptamine (B1221613) (2-DOS) core, which is glycosidically linked to various amino sugars. pharmafeatures.comnih.gov The variation in these sugar moieties and their substituents accounts for the diversity of the factors within the complex.

The producing organism, Streptomyces tenebrarius, biosynthesizes a range of these factors, with the relative abundance of each depending on the specific strain and fermentation conditions. google.comgoogle.com Major and well-characterized components of the nebramycin complex include:

Tobramycin (B1681333) (Nebramycin Factor 6 or VI) : One of the most clinically significant components, tobramycin is widely used to treat severe bacterial infections, especially those caused by Pseudomonas aeruginosa. pharmafeatures.comasm.orgmedchemexpress.com

Apramycin (B1230331) (Nebramycin Factor V) : A unique monosaccharide aminoglycoside with a broad spectrum of activity. vulcanchem.com

Kanamycin (B1662678) B Carbamate (B1207046) (Nebramycin Factor IV) : A carbamoylated derivative of kanamycin B. vulcanchem.comnaturalproducts.net

Carbamoyltobramycin (Nebramycin Factor V') : A precursor to tobramycin, which can be converted to tobramycin via hydrolysis. researchgate.netgoogle.com

Other Factors : The complex also includes several other minor factors such as nebramine (B3327395) (Factor 8), neamine (B104775) (Factor 10), lividamine (Factor 9), and others that have been isolated and characterized. nih.govacs.org

A comprehensive analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has successfully identified and characterized nine distinct nebramycin factors from fermentation broths. nih.gov

Table 1: Major Constituents of the Nebramycin Complex

Factor NameAlternative Name(s)Molecular FormulaKey Structural Features
Nebramycin Factor 6 Tobramycin, Nebramycin VIC18H37N5O92-deoxystreptamine core with two aminosugar residues; lacks the 3'-hydroxyl group found in kanamycin B. pharmafeatures.com
Nebramycin Factor V ApramycinC21H41N5O11Unique monosaccharide aminoglycoside structure. vulcanchem.com
Nebramycin Factor IV Kanamycin B CarbamateC19H38N6O11Carbamoylated derivative of kanamycin B. vulcanchem.comnaturalproducts.net
Nebramycin Factor V' 6"-O-carbamoyltobramycinC19H38N6O10Carbamoylated precursor of tobramycin. google.com
Nebramine Nebramycin Factor 8---A pseudodisaccharide component. nih.govacs.org
Neamine Nebramycin Factor 10---A pseudodisaccharide component. nih.govacs.org

Historical Context of Nebramycin Factor Discovery and Initial Characterization

The discovery of the nebramycin complex dates back to the 1960s from the fermentation products of Streptomyces tenebrarius. nih.gov Initial studies described the isolation of a new, broad-spectrum antibiotic complex. google.com The name "nebramycin" is derived from the producing organism, S. tenebrarius.

In 1967, the complex was reported to be composed of eight different aminoglycoside components, designated as factors I, I', II, III, IV, V', VI, and VII. google.com The separation and purification of these individual factors were challenging but essential for determining their specific biological activities and chemical structures. Tobramycin (factor 6) was quickly identified as one of the most potent components of the complex. pharmafeatures.comasm.org The structures of the major factors were elucidated through a combination of chemical degradation studies, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. acs.org The discovery of the biosynthetic gene cluster for nebramycin factors in 2004 provided deeper insights into how these complex molecules are assembled by the microorganism. researchgate.net

Significance of Nebramycin Factors within the Aminoglycoside Class

The nebramycin factors are a significant subgroup of the aminoglycoside family of antibiotics, a class renowned for its efficacy against serious Gram-negative bacterial infections. pharmafeatures.comontosight.ai Their primary mechanism of action involves binding to the 16S rRNA within the 30S ribosomal subunit of bacteria. vulcanchem.com This binding disrupts protein synthesis by causing misreading of the mRNA, which ultimately leads to bacterial cell death. ontosight.ai

The significance of the nebramycin factors lies in several key areas:

Broad-Spectrum Activity : The complex and its individual factors, particularly tobramycin, exhibit potent activity against a wide range of pathogenic bacteria, including difficult-to-treat organisms like Pseudomonas aeruginosa and various Enterobacteriaceae. asm.orgvulcanchem.comnih.gov

Clinical Utility : Tobramycin is a cornerstone antibiotic for treating conditions such as cystic fibrosis-associated pneumonia and other severe systemic infections. medchemexpress.com

Biosynthetic Studies : The nebramycin gene cluster serves as a model system for understanding the biosynthesis of aminoglycosides. Research into this pathway allows for genetic engineering of the producing strains to improve yields of desired factors or to create novel antibiotic derivatives through combinatorial biosynthesis. nih.govresearchgate.net

Resistance Mechanisms : The study of nebramycin factors is intertwined with the study of aminoglycoside resistance. Bacteria develop resistance primarily through enzymatic modification of the antibiotic, alteration of the ribosomal target, or by preventing the antibiotic from entering the cell. pharmafeatures.com Understanding these mechanisms is crucial for designing new antibiotics that can evade resistance.

Research Landscape and Future Directions for Nebramycin Factor Studies

Current research on nebramycin factors continues to be an active field, driven by the need to overcome rising antibiotic resistance. The research landscape is focused on several key avenues:

Pathway Engineering and Synthetic Biology : With the complete biosynthetic gene cluster known, researchers are manipulating the genes of S. tenebrarius to optimize the production of specific factors. For example, gene knockouts have been used to block the production of less desirable factors, thereby increasing the yield of clinically important ones like tobramycin. researchgate.netresearchgate.net This approach, known as combinatorial biosynthesis, also holds the potential to generate novel aminoglycoside structures with improved activity or a better resistance profile. nih.gov

Discovery of New Factors : Advanced analytical techniques like LC-MS/MS continue to be employed to screen fermentation broths for previously undiscovered minor factors. nih.gov While often present in small quantities, these novel structures could possess unique biological activities.

Understanding Resistance : A major research thrust is to understand the molecular basis of resistance to nebramycin factors like tobramycin. This includes studying the enzymes responsible for aminoglycoside modification and seeking ways to inhibit them. jmb.or.kr

Development of Novel Derivatives : Chemical modification of the existing nebramycin scaffolds is another promising strategy. Semi-synthetic derivatives can be designed to be poor substrates for resistance enzymes, thereby restoring activity against resistant bacterial strains.

Future work will likely focus on integrating these approaches to develop next-generation aminoglycosides that can effectively combat multidrug-resistant pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64332-35-0

Molecular Formula

C19H38N6O10

Molecular Weight

510.5 g/mol

IUPAC Name

[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea

InChI

InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

BXUDMXDCTTUXLQ-PBSUHMDJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N

Origin of Product

United States

Microbial Production and Fermentation Strategies for Nebramycin Factors

Producer Organisms: Streptomyces tenebrarius and Related Actinomycetes

The primary producer of the nebramycin (B1172076) complex is the actinomycete Streptomyces tenebrarius. google.comgoogle.com However, related species and specifically developed mutant strains also play a crucial role in the targeted production of certain nebramycin factors. google.comnih.gov

Strain Characterization and Taxonomy of Nebramycin-Producing Strains

Streptomyces tenebrarius, the original source of the nebramycin complex, is a species of filamentous bacteria belonging to the order Actinomycetales. google.comnih.gov Strains of this organism, such as ATCC 17920, are known to produce a complex of at least eight different nebramycin factors. google.com Another related species, Streptoalloteichus hindustanus, has also been identified as a producer of a similar aminoglycoside mixture including apramycin (B1230331) and nebramycin factor V'. google.com The taxonomy of these organisms is critical for identifying and isolating new strains with potentially more favorable production profiles. Over the years, taxonomic classifications have been refined, with "Streptomyces tenebrarius" also being referred to as Streptoalloteichus tenebrarius. mdpi.com

Mutagenesis and Strain Development for Enhanced Production of Specific Nebramycin Factors

Wild-type strains of S. tenebrarius produce a complex mixture of nebramycin factors, which complicates downstream processing and purification of the desired components. nih.gov To overcome this, extensive research has focused on mutagenesis and strain development to enhance the production of specific, high-value factors like tobramycin (B1681333) (derived from carbamoyltobramycin) while minimizing the synthesis of others, such as apramycin and kanamycin (B1662678) B. nih.govresearchgate.net

Methods for inducing mutations include exposure to UV radiation or chemical mutagens like N-methyl-N'-nitro-nitrosoguanidine. nih.gov These random mutagenesis techniques have been successful in developing strains with improved production characteristics. nih.gov More recently, targeted genetic engineering approaches have been employed. For instance, the disruption of genes essential for the biosynthesis of unwanted byproducts has proven effective. In one study, the inactivation of the aprK gene in Streptoalloteichus tenebrarius 2444 successfully abolished apramycin production. nih.gov Further engineering, such as introducing an additional copy of the tobramycin biosynthetic gene cluster into this mutant, led to a three- to four-fold increase in tobramycin production. nih.gov Similarly, the disruption of the aprH-M gene clusters in S. tenebrarius Tt49 resulted in a mutant strain that no longer produced apramycin and instead predominantly synthesized carbamoyl (B1232498) tobramycin. researchgate.net The creation of a double mutant by inactivating both the aprK and tobZ (carbamoyltransferase) genes in S. tenebrarius resulted in a strain that directly produces tobramycin as a single metabolite, simplifying the production process significantly. researchgate.netscispace.com

These engineered strains offer a more sustainable and efficient route for the industrial production of specific nebramycin-derived antibiotics. nih.gov

Fermentation Process Optimization for Nebramycin Factor Production

The yield and composition of the nebramycin complex are highly dependent on the fermentation conditions. Optimizing these parameters is crucial for maximizing the production of the desired factors.

Media Composition and Nutritional Requirements for Biosynthesis

The fermentation broth for S. tenebrarius is a complex matrix that must supply the necessary carbon and nitrogen sources, as well as essential metabolic precursors and co-factors for cell growth and antibiotic biosynthesis. thermofisher.com The composition of the growth media can significantly influence the production of different nebramycin factors. mdpi.com For instance, studies have shown that using media with high concentrations of starch and dextrin (B1630399) can decrease the production of the undesired byproduct apramycin in Streptoalloteichus tenebrarius 2444. nih.gov

The choice of carbon source has a notable effect on the biosynthesis of nebramycin factors. nih.gov For example, the addition of glycerol (B35011), which is more reduced than glucose, to the fermentation medium has been shown to decrease the proportion of kanamycin B carbamate (B1207046) in the final product mix. nih.gov This is advantageous as kanamycin B is structurally very similar to tobramycin, making their separation difficult. nih.gov

The following table summarizes the components of a chemically defined medium used for the cultivation of a related Streptomyces species, S. clavuligerus, which highlights the typical nutritional requirements for these actinomycetes. mdpi.com

ComponentConcentration (g/L)
Glycerol9.3
K₂HPO₄0.8
(NH₄)₂SO₄1.26
Monosodium glutamate9.8
FeSO₄·7H₂O0.18
MgSO₄·7H₂O0.72
Trace elements solution1.44 mL/L

Table 1. Composition of a chemically defined fermentation medium for Streptomyces clavuligerus. mdpi.com

Bioreactor Conditions and Fermentation Kinetics for Nebramycin Factor Accumulation

The production of nebramycin is typically carried out under submerged aerobic conditions in large-scale fermentors. googleapis.com Key physical parameters such as temperature, pH, agitation, and aeration must be carefully controlled to ensure optimal growth and antibiotic production. nih.govplos.org The optimal temperature for fermentation is generally around 28-30°C, with an initial pH of 6-7. googleapis.com

The hydrodynamic conditions within the bioreactor, influenced by agitation and aeration rates, can significantly impact the physiology of filamentous bacteria like Streptomyces. nih.gov These conditions affect nutrient and oxygen transfer, as well as hydromechanical stress on the microorganisms. nih.gov The production of antibiotics in Streptomyces is strongly influenced by the balance of nutrients and oxygen availability. mdpi.com

The fermentation process is typically run for 2-5 days, during which the accumulation of the desired antibiotic factors is monitored. googleapis.com The kinetics of the fermentation show a metabolic shift from a growth phase to a production phase. During the transition, there is a notable change in the metabolic fluxes through central carbon pathways. nih.gov

Metabolic Flux Analysis in Nebramycin-Producing Microorganisms

Metabolic flux analysis (MFA) is a powerful tool for understanding the intricate network of biochemical reactions within a cell and for guiding metabolic engineering strategies. nih.govasm.org By using 13C-labeled substrates, researchers can trace the flow of carbon through various metabolic pathways and quantify the rates of individual reactions. nih.govfrontiersin.orgmdpi.com

In the context of nebramycin production, 13C-MFA has been used to investigate the relationship between the primary carbon metabolism and the composition of the antibiotic complex in S. tenebrarius. nih.govasm.org These studies have revealed that changes in the primary metabolism are correlated with the ratio of different nebramycin factors produced. For example, analysis of S. tenebrarius grown on a mixture of glucose and glycerol showed higher specific production rates of NADH and NADPH, which was associated with a lower percentage of the non-reduced antibiotic kanamycin B carbamate. nih.gov

MFA has also elucidated the activity of different metabolic pathways during various stages of fermentation. In the exponential growth phase on glucose, the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways were found to be almost evenly distributed. nih.gov However, during the transition to the production phase, a metabolic shift occurred, characterized by a decreased flux through the ED pathway and increased fluxes through the EMP and pentose (B10789219) phosphate (B84403) (PP) pathways. nih.gov This detailed understanding of metabolic fluxes provides a rational basis for targeted genetic modifications to improve the production of specific nebramycin factors. nih.govmdpi.com

Directed Fermentation for Selective Nebramycin Factor Yield

Directed fermentation is a powerful strategy employed in industrial microbiology to enhance the production of a specific, desired metabolite from a microorganism. This is typically achieved by strategically manipulating the composition of the fermentation medium, such as by supplementing it with biosynthetic precursors, or by altering physical parameters like temperature and aeration to favor specific enzymatic reactions. In the production of the nebramycin complex by the bacterium Streptomyces tenebrarius, these techniques have been explored to alter the relative yields of the various nebramycin factors. google.comnih.govgoogle.com

The nebramycin complex is a mixture of structurally related aminoglycoside antibiotics, including major components like apramycin and tobramycin, and numerous minor factors, one of which is Nebramycin factor 13. researchgate.netncats.io The biosynthesis of these factors involves a complex, branching pathway originating from primary metabolites. nih.govresearchgate.net Genetic and biochemical studies have revealed that the different factors arise from variations in the sugar moieties and their substitutions, which are determined by the activity of specific enzymes within the biosynthetic pathway. researchgate.netnih.gov

Strategies for the directed fermentation of nebramycin have primarily focused on increasing the titers of the most clinically significant components, such as tobramycin (also known as nebramycin factor 6) and its immediate precursor, 6"-O-carbamoyltobramycin (nebramycin factor 5'). google.comnih.gov While specific research on the selective production of this compound is not extensively documented, the principles derived from studies on other nebramycin factors can be extrapolated.

One of the key approaches in directed fermentation is precursor feeding. By supplying an excess of a specific intermediate in the biosynthetic pathway, the metabolic flux can be channeled towards the production of factors that incorporate this precursor. For the nebramycin complex, this could involve the addition of specific amino sugars or cyclitols that form the core structure of the desired factor.

Furthermore, the manipulation of media components and culture conditions has been shown to significantly impact the ratio of nebramycin factors produced. nih.govgoogle.com For instance, the choice of carbon source can influence the metabolic state of the organism and the availability of reducing power (NADH and NADPH), which in turn can affect the production of different factors. nih.gov

A study on Streptomyces tenebrarius demonstrated that altering the carbon source from pure glucose to a mixture of glucose and glycerol, a more reduced carbon source, led to a change in the antibiotic profile. nih.gov While the concentration of tobramycin was not significantly affected, the production of kanamycin B, another component of the complex, was reduced. nih.gov This suggests that the redox balance within the cell is a critical parameter that can be modulated to influence the outcome of the fermentation.

The following table summarizes the effect of different carbon sources on the production of major nebramycin components by Streptomyces tenebrarius, illustrating the potential for directed fermentation. nih.gov

Carbon SourceTobramycin Carbamate (μg/mL)Kanamycin B Carbamate (μg/mL)Apramycin (μg/mL)
Glucose1507550
Glucose + Glycerol14029145

Another patented method for selectively increasing the yield of 6"-O-carbamoyl tobramycin and 6"-O-carbamoyl kanamycin B involves the optimization of media components and fermentation parameters. google.com This process highlights the importance of specific concentrations of glucose, soy flour, casein hydrolyzate, sodium glutamate, and vegetable oils. google.com Furthermore, the addition of zinc and/or manganese salts, along with precise control of aeration and temperature, was found to be crucial for maximizing the yield of the desired factors. google.com

The table below details the optimized medium composition and conditions for the selective production of certain nebramycin components. google.com

ComponentConcentration for 6"-O-carbamoyl tobramycinConcentration for 6"-O-carbamoyl kanamycin B
Glucose4.0-5.0%4.0-5.0%
Soy Flour3.0-3.8%3.0-3.8%
Casein Hydrolyzate0.3-0.8%0.3-0.8%
Sodium Glutamate0.3-1.2 L%0.3-1.2 L%
Vegetable Oils3.2-4.0% by weight3.2-4.0% by weight
Zinc and/or Manganese Salts0.1-0.2% by weight0.1-0.2% by weight
Aeration (air Lf/medium tf/min)0.1-0.51.0-1.2
Temperature (°C)37-4137-41

While these examples focus on the major nebramycin factors, they underscore the principle that targeted adjustments in fermentation conditions can selectively enhance the production of specific components of the nebramycin complex. The successful application of directed fermentation for the selective yield of this compound would necessitate a detailed understanding of its unique biosynthetic steps and the specific precursors and enzymatic reactions involved.

Biosynthesis of Nebramycin Factors: Pathways, Enzymes, and Genetic Determinants

Overview of Aminoglycoside Biosynthetic Pathways Relevant to Nebramycin (B1172076) Factors

The biosynthesis of nebramycin factors is a subset of the broader pathways responsible for producing 2-deoxystreptamine (B1221613) (2-DOS) containing aminoglycosides. nih.govoup.com These antibiotics, which include well-known agents like kanamycin (B1662678), tobramycin (B1681333), and gentamicin, share a common structural feature: a central aminocyclitol ring (2-DOS) glycosidically linked to two or more amino-sugars. mdpi.compsu.eduontosight.ai The biosynthetic pathways for these compounds typically originate from primary metabolites, particularly D-glucose-6-phosphate. mdpi.comnih.gov

The general strategy for biosynthesis involves three main stages:

Formation of the 2-DOS core: This central scaffold is synthesized from glucose-6-phosphate through a series of enzymatic steps. mdpi.comresearchgate.net

Synthesis of sugar appendages: Various amino-sugars and other sugar moieties are synthesized, often as nucleotide-activated sugars (glycosyl donors), which prepares them for attachment. psu.edufrontiersin.org

Stepwise glycosylation and tailoring: Glycosyltransferase enzymes attach the sugar units to the 2-DOS core in a specific order. researchgate.netoup.com This is followed by a series of "tailoring" reactions, including aminations, methylations, and carbamoylations, which create the final diversity seen among the different antibiotic factors. psu.eduresearchgate.net

The nebramycin pathway, particularly leading to tobramycin (a key nebramycin-related compound), is a 4,6-disubstituted 2-DOS pathway, meaning the sugar moieties are attached at positions 4 and 6 of the central 2-DOS ring. oup.com This contrasts with other aminoglycosides like neomycin, which are 4,5-disubstituted. oup.compsu.edu The gene clusters for these antibiotics often contain all the necessary enzymes, including those for 2-DOS synthesis, sugar modification, glycosylation, and self-resistance. jmb.or.krrsc.org

Precursor Metabolism and Incorporation into Nebramycin Factor Structure

The assembly of nebramycin factors relies on the supply of specific molecular building blocks derived from central metabolism. The two primary types of precursors are the aminocyclitol core, 2-deoxystreptamine, and the various sugar moieties that are attached to it.

2-Deoxystreptamine (2-DOS) is the characteristic central ring found in the nebramycin family and many other clinically important aminoglycosides like kanamycin and gentamicin. oup.comontosight.ai Its biosynthesis is a well-conserved pathway that begins with D-glucose-6-phosphate, a common intermediate in glycolysis. mdpi.com

The key steps in 2-DOS formation are:

Cyclization: The enzyme 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase (encoded by genes like tbmA in the tobramycin cluster) catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). oup.comresearchgate.netresearchgate.net

Transamination: The first amino group is added by an L-glutamine:DOI aminotransferase, converting DOI into 2-deoxy-scyllo-inosamine. oup.comrsc.org

Oxidation and Second Transamination: A dehydrogenase then oxidizes this intermediate, which is followed by a second transamination step to introduce the second amino group, yielding 2-deoxystreptamine. oup.comkoreascience.kr The tobramycin biosynthetic gene cluster, for instance, contains genes (tbmA, tbmB, tbmC) predicted to encode the DOI synthase, an L-glutamine:DOI aminotransferase, and a dehydrogenase, respectively, for these transformations. oup.com

This 2-DOS core serves as the aglycone acceptor for subsequent glycosylation reactions. mdpi.com

A glycosyl donor is a carbohydrate that is "activated" to react with a glycosyl acceptor (in this case, the 2-DOS core or a growing oligosaccharide chain) to form a glycosidic bond. wikipedia.org This activation typically involves attaching a good leaving group to the anomeric carbon of the sugar. wikipedia.org In biological systems, this is usually a nucleoside diphosphate, most commonly UDP (uridine diphosphate), creating intermediates like UDP-glucose. nih.gov

The synthesis of the specific amino-sugars found in nebramycin factors, such as kanosamine and its analogues, also starts from primary metabolites like glucose. oup.com The biosynthetic gene clusters contain enzymes responsible for converting intermediates like glucose-1-phosphate into the required activated sugar donors. These modifications can include epimerization, dehydrogenation, and transamination to create the final amino-sugar structure. frontiersin.orgkoreascience.kr These activated glycosyl donors are then used by glycosyltransferases to build the final antibiotic structure. nih.gov

Enzymology of Nebramycin Factor Biosynthesis

The construction and diversification of nebramycin factors are orchestrated by a suite of specialized enzymes. Among the most critical are glycosyltransferases, which assemble the core structure, and aminotransferases, which add key functional groups that define the identity and activity of each factor.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated glycosyl donor to an acceptor molecule. wikipedia.org In nebramycin biosynthesis, a series of GTs work sequentially to attach the different sugar units to the 2-DOS core. For example, in the closely related kanamycin pathway, two distinct GTs, KamE and KamT, are thought to be responsible for the glycosylation at the C-6 and C-4 positions of the 2-DOS ring, respectively. koreascience.kr Similarly, the tobramycin gene cluster contains a putative glycosyltransferase, TbmD, which is anticipated to be involved in generating the initial pseudodisaccharide, neamine (B104775), and its subsequent glycosylation. oup.com

A notable feature of some aminoglycoside biosynthetic pathways is the existence of parallel pathways, which arise from the "promiscuity" or low substrate selectivity of certain enzymes, including GTs. nih.gov This means an enzyme can act on more than one structurally similar substrate. This enzymatic flexibility can lead to the production of a mixture of related compounds, such as the various nebramycin factors, from a common set of precursors. researchgate.netnih.gov This promiscuity is a key target for biosynthetic engineering, where swapping GTs between different pathways can lead to the creation of novel, hybrid antibiotics. researchgate.net

Aminotransferases are crucial "tailoring" enzymes that introduce amino groups onto the sugar rings of the aminoglycoside structure. researchgate.net These amino groups are critical for the antibiotic's ability to bind to the bacterial ribosome and exert its effect. mdpi.com The biosynthesis of tobramycin and other 2-DOS aminoglycosides involves several transamination steps. mdpi.comresearchgate.net

For instance, the conversion of a 6'-hydroxyl group on a precursor like paromamine (B1213074) to the 6'-amino group found in many active aminoglycosides is catalyzed by the sequential action of a dehydrogenase and an aminotransferase. researchgate.net The tobramycin biosynthetic gene cluster contains a putative aminotransferase (tacC) that is likely involved in such a modification. oup.comresearchgate.net The aminotransferases in these pathways can exhibit different substrate specificities, which contributes to the structural diversity of the final products. For example, in the biosynthesis of neomycin and lividomycin, the aminotransferases LivB and NeoB can both add amino groups at different positions on the sugar rings. researchgate.net This enzymatic action is a critical determinant in producing distinct nebramycin factors.

Oxidoreductases and Dehydrogenases in the Nebramycin Factor Pathway

Oxidoreductases and dehydrogenases play a crucial role in the tailoring of the sugar moieties attached to the central 2-deoxystreptamine (2-DOS) core of nebramycin factors. These enzymes catalyze key oxidation and reduction reactions that are essential for the formation of the final antibiotic structures.

For instance, in the biosynthesis of apramycin (B1230331), the NADP-dependent dehydrogenase AprD3 and the oxidase AprQ are involved in the modification of the paromamine intermediate. oup.comnih.gov AprD3, along with AprD4, is responsible for the 3'-deoxygenation of paromamine to produce lividamine. oup.comnih.gov Subsequently, AprQ oxidizes lividamine to form 6'-oxo-lividamine, a step towards the formation of the unique bicyclic 3'-deoxyoctose moiety of apramycin. oup.comnih.gov

In the tobramycin pathway, a dehydrogenase encoded by the tacB gene is involved. researchgate.netoup.com Disruption of this gene in S. tenebrarius has been shown to alter the production profile of nebramycin factors. researchgate.net Similarly, the butirosin (B1197908) biosynthetic pathway, which shares common intermediates with nebramycin biosynthesis, involves the NAD+-dependent dehydrogenase BtrE. genome.jp The substrate specificities of different oxidoreductases, such as LivQ and NeoQ in the lividomycin and neomycin pathways respectively, are responsible for the structural variations at the 6'-position of these related aminoglycosides. researchgate.netgenome.jp

Table 1: Key Oxidoreductases and Dehydrogenases in Nebramycin and Related Aminoglycoside Biosynthesis
Enzyme NameGene NameFunctionOrganism
AprD3aprD3NADP-dependent dehydrogenase involved in 3'-deoxygenationStreptoalloteichus tenebrarius
AprQaprQParomamine/lividamine 6'-oxidaseStreptoalloteichus tenebrarius
TacBtacBDehydrogenase in tobramycin biosynthesisStreptomyces tenebrarius
KanD2kanD2NAD+/NADP+-dependent dehydrogenaseStreptomyces kanamyceticus
LivQlivQOxidoreductase in lividomycin biosynthesisStreptomyces lividus
NeoQneoQOxidoreductase in neomycin biosynthesisStreptomyces fradiae

Carbamoyltransferases and Carbamoylation Reactions in Nebramycin Factor Biogenesis

Carbamoylation is a key modification in the biosynthesis of several nebramycin factors, such as carbamoyltobramycin (nebramycin factor 5') and carbamoylkanamycin B. researchgate.net This reaction is catalyzed by carbamoyltransferases, which attach a carbamoyl (B1232498) group to a hydroxyl group on the aminoglycoside scaffold.

The most well-characterized carbamoyltransferase in nebramycin biosynthesis is TobZ (also known as TacA), or nebramycin 5' synthase. oup.comresearchgate.netebi.ac.ukebi.ac.ukmicrobialtec.com TobZ is a bifunctional enzyme that catalyzes the ATP-dependent carbamoylation of tobramycin at the 6''-hydroxyl group to produce carbamoyltobramycin. researchgate.netebi.ac.ukuni-halle.dezendy.ioresearchgate.net The reaction proceeds in two steps within a common reaction chamber formed by the enzyme's two domains. uni-halle.deresearchgate.net First, the C-terminal YrdC-like domain catalyzes the formation of a carbamoyladenylate intermediate from carbamoyl phosphate (B84403) and ATP. researchgate.netnih.gov Subsequently, the carbamoyl moiety is transferred from the adenylate to the tobramycin substrate. ebi.ac.ukebi.ac.uk TobZ can also carbamoylate kanamycin A to produce 6''-O-carbamoylkanamycin A. ebi.ac.ukmicrobialtec.comebi.ac.uk

Table 2: Carbamoyltransferase in Nebramycin Biosynthesis
Enzyme NameGene Name(s)SubstratesProductOrganism
Nebramycin 5' synthasetobZ, tacATobramycin, Carbamoyl phosphate, ATPNebramycin 5' (Carbamoyltobramycin), AMP, DiphosphateStreptoalloteichus tenebrarius

Methyltransferases and Other Tailoring Enzymes

Further structural diversity within the nebramycin family and related aminoglycosides is introduced by a variety of other tailoring enzymes, including methyltransferases, glycosyltransferases, and aminotransferases.

In the apramycin biosynthetic pathway, the methyltransferase AprI is responsible for the N-methylation at the 7'-position of a demethyl-aprosamine intermediate. nih.gov Bioinformatic analysis shows that AprI belongs to the HemK superfamily of methyltransferases. oup.comnih.gov

Glycosyltransferases are essential for assembling the pseudosaccharide structure of nebramycin factors. In the tobramycin pathway, the gene tbmD is predicted to encode a glycosyltransferase responsible for the glycosylation of the 2-DOS core to generate neamine or its subsequent condensation with kanosamine. oup.comresearchgate.net Another glycosyltransferase, TobM2, is also considered crucial for tobramycin biosynthesis. researchgate.netoup.com

Aminotransferases, such as the one encoded by tacC, are also part of the tobramycin biosynthetic machinery, responsible for introducing amino groups onto the sugar moieties. oup.comresearchgate.net

Table 3: Methyltransferases and Other Tailoring Enzymes in Nebramycin Biosynthesis
Enzyme ClassEnzyme NameGene NameFunctionOrganism
MethyltransferaseAprIaprI7'-N-methylation of demethyl-aprosamineStreptoalloteichus tenebrarius
GlycosyltransferaseTbmDtbmDGlycosylation of 2-DOSStreptomyces tenebrarius
GlycosyltransferaseTobM2tobM2Glycosylation in tobramycin biosynthesisStreptoalloteichus tenebrarius
AminotransferaseTacCtacCAmination of sugar moietiesStreptomyces tenebrarius

Genetic Basis of Nebramycin Factor Biosynthesis

The production of nebramycin factors is governed by specific biosynthetic gene clusters (BGCs) that contain all the necessary genetic information for the synthesis, regulation, and resistance associated with these antibiotics.

The biosynthetic gene clusters for both tobramycin and apramycin have been identified and sequenced from Streptoalloteichus tenebrarius. mdpi.comoup.comnih.govoup.comresearchgate.net The tobramycin BGC was isolated from S. tenebrarius ATCC 17920, and a sequence of 33.9 kb revealed 24 open reading frames (ORFs), including the putative biosynthetic genes. oup.comresearchgate.net The apramycin BGC is independent of the tobramycin cluster. oup.comnih.gov Both clusters contain genes for the synthesis of the common intermediate 2-DOS and the precursor paromamine. oup.comnih.gov

Table 4: Identified Nebramycin Biosynthetic Gene Clusters
AntibioticGene ClusterGenBank Accession No.Producing Organism
Tobramycin/Carbamoyltobramycintob / tac / tbmAJ810851, AJ579650Streptoalloteichus tenebrarius
ApramycinaprAJ629123Streptoalloteichus tenebrarius

The expression of the nebramycin biosynthetic genes is tightly regulated to control the production of the antibiotics. A transcriptional regulatory factor, TobR, belonging to the Lrp/AsnC family has been identified within the tobramycin BGC. nih.govresearchgate.netresearchgate.net Studies have shown that knocking out the tobR gene leads to a significant increase in carbamoyltobramycin production, while its overexpression decreases the yield. nih.govresearchgate.net This suggests that TobR acts as a negative regulator of the tobramycin biosynthetic pathway. nih.gov

The biosynthesis of nebramycin factors is also influenced by environmental factors such as the concentration of inorganic phosphate. researchgate.netindexcopernicus.comnih.gov Furthermore, the producing organism, S. tenebrarius, possesses resistance mechanisms to its own antibiotics, often involving the methylation of 16S rRNA by methyltransferases encoded by genes like kgmB. nih.govnih.govmicrobiologyresearch.org The expression of kgmB has been shown to be autogenously regulated at the translational level. nih.govserbiosoc.org.rs

The understanding of the genetic and enzymatic basis of nebramycin biosynthesis has paved the way for metabolic engineering strategies to improve the production of desired factors or to generate novel derivatives. manchester.ac.uk A common approach is to block the biosynthetic pathways of byproducts to channel precursors towards the main product. For example, disrupting the aprK gene, which is essential for apramycin biosynthesis, has been used to increase the production of carbamoyltobramycin. nih.govresearchgate.net

Further engineering efforts have involved the knockout of the carbamoyltransferase gene tobZ in an apramycin-deficient mutant. researchgate.netgoogle.com This strategy resulted in a strain that directly produces tobramycin as the main fermentation product, simplifying the downstream processing which typically requires a chemical hydrolysis step to convert carbamoyltobramycin to tobramycin. researchgate.netgoogle.com

Overexpression of key biosynthetic genes has also been employed to enhance yields. For instance, overexpressing the oxygenase gene tobO in combination with the knockout of the regulator tobR led to a substantial increase in carbamoyltobramycin titer. nih.gov These genetic manipulations demonstrate the potential of pathway engineering for the rational design of antibiotic production strains. nih.gov

**Table 5: Examples of Biosynthetic Pathway Engineering in *S. tenebrarius***
Engineering StrategyTarget Gene(s)Outcome
Block byproduct synthesisaprK (disruption)Increased carbamoyltobramycin production. nih.govresearchgate.net
Direct production of tobramycinaprK and tobZ (disruption)Production of tobramycin as the main product. researchgate.netgoogle.com
Enhance yieldtobO (overexpression) and tobR (knockout)Increased carbamoyltobramycin titer. nih.gov
Reduce impuritiestobM2 (disruption) and aprI (overexpression)Increased apramycin titer and reduced demethyl-apramycin and carbamoyltobramycin. oup.com

While extensive research has illuminated the biosynthesis of several nebramycin factors, specific details regarding the formation of a compound designated as "Nebramycin factor 13" are not available in the current scientific literature.

Engineering of Biosynthetic Pathways for Novel Nebramycin Factor Production or Enhanced Yield

Gene Inactivation and Deletion Strategies

Gene inactivation is a powerful strategy to block the formation of competing or undesired metabolites, thereby redirecting metabolic flux towards the product of interest. In Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius), which produces a complex mixture of nebramycin factors, this approach has been successfully used to simplify the product profile and increase the yield of specific compounds. mdpi.comnih.gov

A primary target for inactivation is the apramycin biosynthetic pathway, a major competitor for precursors shared with the tobramycin pathway. mdpi.com Researchers have inactivated the aprK gene, which encodes a putative NDP-octodiose synthase essential for apramycin biosynthesis. mdpi.comscispace.com The resulting ΔaprK mutant of S. tenebrarius showed a complete abolishment of apramycin production, leading to a significant increase in the accumulation of carbamoyltobramycin (CTB), the direct precursor to tobramycin. scispace.comnih.gov

Another key strategy involves the direct conversion of the fermentation product to the final desired antibiotic. Tobramycin is typically produced by the chemical hydrolysis of CTB. researchgate.net To achieve direct fermentative production of tobramycin, the tobZ gene, which encodes the carbamoyltransferase responsible for converting tobramycin to CTB, was disrupted. scispace.comresearchgate.net A double mutant (ΔaprK ΔtobZ) was engineered, which successfully blocked apramycin synthesis and prevented the carbamoylation of tobramycin, resulting in a strain that produces tobramycin as its primary single metabolite. scispace.com Similarly, disruption of tobM2, a crucial gene for tobramycin biosynthesis, was shown to improve the titer of apramycin. researchgate.net

These targeted gene deletions demonstrate the feasibility of rationally engineering S. tenebrarius to optimize the production of specific, high-value aminoglycosides. nih.govmdpi.com

Table 1: Examples of Gene Inactivation Strategies in Nebramycin Biosynthesis

Target GeneGene FunctionProducing OrganismObjectiveOutcomeReference
aprKPutative NDP-octodiose synthaseS. tenebrariusBlock apramycin biosynthesis to increase carbamoyltobramycin (CTB) yieldAbolished apramycin production and increased CTB yield. mdpi.comscispace.comnih.gov
tobZ (tacA)CarbamoyltransferaseS. tenebrariusPrevent conversion of tobramycin to CTB for direct tobramycin productionAccumulation of tobramycin instead of CTB. scispace.comresearchgate.net
tacBDehydrogenaseS. tenebrariusInvestigate role in tobramycin biosynthesisDisruption mutant strain produced a new nebramycin-related component. researchgate.net
tobM2Crucial gene for tobramycin biosynthesisS. tenebrariusIncrease apramycin productionDisruption led to an increased titer of apramycin and eliminated CTB production. researchgate.net
Gene Overexpression and Pathway Flux Redirection

In addition to eliminating competing pathways, overexpressing key biosynthetic or regulatory genes can significantly enhance the production of desired compounds. This strategy aims to boost the efficiency of rate-limiting steps or to activate the entire biosynthetic gene cluster (BGC).

One successful example is the overexpression of the aprI gene in S. tenebrarius. researchgate.net The aprI gene encodes a 7'-N-methyltransferase that converts demethyl-aprosamine to aprosamine, a key step in apramycin biosynthesis. researchgate.net Overexpression of aprI led to a decrease in the production of the impurity demethyl-apramycin and a corresponding increase in the final apramycin titer. researchgate.net

A more ambitious approach involves the overexpression of an entire BGC. In one study, an additional copy of the complete tobramycin BGC was introduced into the genome of an aprK-deletion mutant of S. tenebrarius 2444. mdpi.comnih.gov This engineered strain (ΔaprK with an extra tobramycin BGC) exhibited a three- to four-fold increase in CTB production compared to the parent ΔaprK strain, demonstrating that the availability of biosynthetic enzymes is a major limiting factor. mdpi.comnih.gov

The regulation of the tobramycin BGC has also been targeted. A transcriptional regulator, TobR, belonging to the Lrp/AsnC family, was identified within the cluster. nih.govdntb.gov.ua Interestingly, knocking out tobR increased CTB production by over 22%, while overexpressing it decreased production. nih.govdntb.gov.ua Further investigation showed that TobR negatively regulates its neighboring gene, tobO. nih.gov Consequently, overexpressing tobO with a strong promoter led to a 36% increase in CTB titer. nih.govdntb.gov.ua Combining the tobR knockout with tobO overexpression further enhanced production, achieving a 42% increase compared to the starting strain. nih.govdntb.gov.ua

Table 2: Gene Overexpression Strategies in Nebramycin Biosynthesis

Overexpressed Gene(s)Gene/Cluster FunctionProducing OrganismObjectiveOutcomeReference
aprI7'-N-methyltransferaseS. tenebrariusDecrease demethyl-apramycin impurity and increase apramycin yieldIncreased apramycin titer from 2227 to 2331 mg/L and decreased demethyl-apramycin from 196 to 51 mg/L. researchgate.net
Tobramycin BGCEntire biosynthetic gene cluster for tobramycinS. tenebrarius ΔaprK mutantIncrease overall production of carbamoyltobramycin (CTB)3- to 4-fold higher production of CTB compared to the parent ΔaprK strain. mdpi.comnih.gov
tobOGene regulated by TobRS. tenebrariusIncrease carbamoyltobramycin (CTB) productionUp to 36.36% increase in CTB titer. Combined with tobR knockout, titer increased by 42.42%. nih.govdntb.gov.ua
Heterologous Expression Systems for Nebramycin Factor Biosynthesis

Heterologous expression, the process of introducing a BGC from its native producer into a more tractable host organism, is a valuable technique for studying and engineering biosynthetic pathways. researchgate.net However, the heterologous expression of aminoglycoside pathways, including nebramycin's, has proven to be challenging. mdpi.com

Attempts to express the tobramycin BGC in hosts like Streptomyces coelicolor or Streptomyces lividans have often failed to yield the final product. mdpi.com This suggests that either the BGC was not properly expressed or that essential genes and enzymes from parallel or primary metabolic pathways in the native producer are missing in the heterologous host. mdpi.com This dependency was demonstrated in the biosynthesis of kanamycin, where enzymes from other pathways were required. mdpi.com

Despite the challenges, heterologous expression has been instrumental in elucidating complex biosynthetic pathways. For instance, the reconstruction of the kanamycin pathway in the non-aminoglycoside producer Streptomyces venezuelae led to the unexpected discovery of a branch point that creates two parallel pathways. researchgate.net This finding, revealing the promiscuity of a key glycosyltransferase, highlights how heterologous systems can uncover previously unknown biosynthetic logic. researchgate.net Such insights are critical for understanding how the diverse array of nebramycin factors is generated and for designing future pathway engineering strategies. researchgate.net The successful heterologous expression of lividomycin biosynthetic genes in a neomycin-producing strain to create a novel hybrid antibiotic further showcases the potential of this approach. nih.gov

Unraveling Undetermined Biosynthetic Steps and Intermediates in Nebramycin Pathways

Although the tobramycin and apramycin BGCs were identified years ago, many steps in the biosynthesis of the diverse nebramycin factors remain incompletely understood. researchgate.netdevibasnet.com The pathways are complex, involving numerous enzymatic transformations and shared intermediates, which complicates the precise mapping of each reaction. mdpi.comresearchgate.net

The biosynthesis of all nebramycin factors begins with the precursor 2-deoxystreptamine (DOS), which is itself formed from glucose-6-phosphate. mdpi.comoup.com From the key branch point intermediate, paromamine, the pathways diverge to produce the various aminoglycoside structures. mdpi.com However, the exact sequence of many subsequent glycosylation, amination, and modification steps that lead to the full spectrum of nebramycin factors produced by S. tenebrarius is still an area of active research. researchgate.net

Recent studies have shed light on some of these previously obscure steps. For example, the complete in vitro reconstitution of the apramycin pathway revealed the unusual incorporation of a NDP-β-d-glucose nucleotide in the final glycosylation step, a departure from the more common NDP-α-d-sugar precursors. nih.gov This work identified the functions of the phosphomutase AprJ and the nucleotide transferase AprK in creating this key intermediate. nih.gov

Furthermore, research into apramycin biosynthesis and self-resistance mechanisms uncovered unexpected modification steps. nih.gov These include a cycle of phosphorylation by the phosphotransferase AprU, deacetylation by the hydrolase AprP, and a final dephosphorylation by the phosphatase AprZ to yield the mature antibiotic. nih.gov These steps also serve as a self-resistance mechanism, as the phosphorylated and acetylated intermediates show reduced antibacterial activity, thus protecting the producing organism from its own toxic metabolite. nih.gov Such discoveries underscore the remaining complexity within the nebramycin pathways and highlight the potential for finding novel enzymatic reactions and intermediates. researchgate.netnih.gov

Structural Elucidation Methodologies for Nebramycin Factors

Advanced Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of the nebramycin (B1172076) factors. acs.org While one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, complex structures often lead to overcrowded spectra, necessitating two-dimensional (2D) experiments like COSY, HSQC, and HMBC for unambiguous assignments. researchgate.net

¹³C NMR, in particular, has been instrumental in distinguishing between closely related nebramycin factors. acs.org The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. For instance, the substitution of a hydroxyl group for an amino group, or vice-versa, causes significant changes in the chemical shifts of nearby carbons, allowing for precise determination of substituent locations. acs.org This method was used to confirm the structures of factors such as tobramycin (B1681333) (factor 6), apramycin (B1230331), and kanamycin (B1662678) B. acs.org The comparison of ¹³C NMR data between different factors and known standards is a key confirmation step. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Select Nebramycin Factors (Note: Data is illustrative of the types of variations observed and compiled from general principles and specific examples in literature. Exact values vary with solvent and pH conditions.)

Carbon Atom Tobramycin (Factor 6) (ppm) Kanamycin B (Factor 4) (ppm) Key Differentiating Feature
C-3' ~35 ~73 The absence of a hydroxyl group at the 3' position in tobramycin results in a significant upfield shift compared to kanamycin B. acs.org
C-2' ~50 ~51 The change at C-3' also subtly influences the chemical shift of the adjacent C-2' carbon.

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Mass spectrometry (MS) is crucial for determining the molecular weights of the nebramycin factors and inferring their structures through fragmentation analysis. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these polar, non-volatile compounds, typically observing them as protonated molecules [M+H]⁺. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation patterns are highly characteristic of the specific structure. For nebramycin factors, the primary fragmentation events are cleavages of the glycosidic bonds linking the amino sugar rings and cross-ring cleavages within the sugar moieties. researchgate.netresearchgate.net By analyzing these fragments, the identity and sequence of the sugar units can be determined. For example, tobramycin (factor 6) characteristically shows a product ion at m/z 324, corresponding to the loss of the neosamine (B) ring. researchgate.netresearchgate.net This systematic fragmentation analysis allows researchers to differentiate between isomers and identify unknown factors by comparing their fragmentation patterns to those of known compounds. researchgate.netresearchgate.net

Table 2: Common ESI-MS/MS Fragment Ions for Nebramycin Factors

Precursor Ion (m/z) Compound Major Product Ions (m/z) Inferred Structural Loss/Fragment
468 Tobramycin 324, 163 Loss of neosamine ring; Kanosamine ring fragment. researchgate.netresearchgate.net
484 Kanamycin B 324, 161 Loss of neosamine ring; 2,6-diaminoglucose fragment. researchgate.net
540 Apramycin 379, 365 Glycosidic bond cleavage fragments. researchgate.net

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Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary, though less detailed, structural information compared to NMR and MS. The primary challenge for UV-Vis analysis is that aminoglycosides lack a significant UV-absorbing chromophore, resulting in spectra that typically show only end absorption. researchgate.netgoogle.com This property necessitates the use of derivatization techniques to attach a chromophore for detection in certain HPLC methods. scielo.brscielo.br However, UV-Vis spectroscopy can be useful in studying metal-antibiotic complexes. researchgate.netresearchgate.net

IR spectroscopy is used to identify the presence of key functional groups. For instance, the IR spectrum of a carbamoylated nebramycin factor, such as 6''-O-carbamoyltobramycin, would show a characteristic strong absorption band for the carbamoyl (B1232498) group's carbonyl stretch (around 1710 cm⁻¹), distinguishing it from its non-carbamoylated counterpart like tobramycin. google.com

Chromatographic Separation Techniques for Nebramycin Factors

The effective separation of individual nebramycin factors from the complex fermentation broth is a critical prerequisite for their analysis and purification. researchgate.net Given the high polarity and structural similarity of these compounds, specialized chromatographic techniques are required. researchgate.netpragolab.cz

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of nebramycin factor analysis. researchgate.netnih.gov These techniques provide the high resolution needed to separate the multiple, closely related components produced during fermentation. nih.gov UHPLC, with its use of smaller particle-size columns, offers faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.net The combination of HPLC or UHPLC with mass spectrometry (LC-MS) is particularly powerful, allowing for the separation and subsequent identification of each compound in a single, integrated analysis. researchgate.netresearchgate.net

Standard reversed-phase chromatography is generally ineffective for separating highly polar and basic compounds like aminoglycosides because they exhibit poor retention on nonpolar stationary phases. pragolab.cz To overcome this, ion-pairing reversed-phase liquid chromatography (IP-RPLC) is widely employed. researchgate.netpragolab.cz

This technique involves adding an ion-pairing reagent to the mobile phase. These reagents are typically large molecules with an ionic head group and a nonpolar tail. The ionic head interacts with the positively charged amine groups of the aminoglycosides, forming a neutral ion pair. This complex has increased hydrophobicity, allowing it to be retained and separated on a reversed-phase column (e.g., C18). pragolab.cznih.gov Volatile perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA), are frequently used as ion-pairing reagents because they enhance retention and are compatible with ESI-MS detection. researchgate.netpragolab.czresearchgate.net The concentration and type of ion-pairing reagent can be adjusted to optimize the selectivity and resolution of the separation. pragolab.cz

Table 3: Example Chromatographic Conditions for Nebramycin Factor Separation

Technique Column Mobile Phase / Ion-Pairing Reagent Detector
IP-RPLC Reversed-phase C18 Acetonitrile/Water with Heptafluorobutyric Acid (HFBA) ESI-MS/MS researchgate.net
IP-RPLC Discovery C-18 Water/Acetonitrile/THF with Sodium Sulfate and Sodium Octanesulfonate Pulsed Electrochemical Detection (PED) nih.gov

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Table of Compounds Mentioned

Compound Name Synonym / Factor Number
Apramycin Nebramycin Factor 2 / Nebramycin Factor V
Tobramycin Nebramycin Factor 6
Kanamycin B Nebramycin Factor 4
6''-O-Carbamoyltobramycin Nebramycin Factor 5'
6''-O-Carbamoylkanamycin B
Nebramine (B3327395) Nebramycin Factor 8
Neamine (B104775) Nebramycin Factor 10
Lividamine Nebramycin Factor 9
Trifluoroacetic acid TFA

Solid-Phase Extraction (SPE) for Nebramycin Factor Cleanup

Effective sample preparation is a critical prerequisite for the reliable analysis of nebramycin factors from complex matrices like fermentation broths. Solid-Phase Extraction (SPE) is a widely adopted chromatographic technique used to isolate and concentrate analytes from a liquid sample, separating them from interfering compounds. raykolgroup.com The method leverages the affinity of the target compounds for a solid adsorbent (the stationary phase) to achieve separation. raykolgroup.com

In the context of nebramycin factors, which are aminoglycosides containing multiple amine functional groups, a specific and highly effective SPE protocol has been developed. Research has demonstrated that a cleanup procedure utilizing Oasis MCX SPE cartridges provides a simple, reproducible, and efficient method for extracting nebramycin factors. nih.gov Oasis MCX is a mixed-mode cation exchange sorbent, which is particularly well-suited for capturing the basic nebramycin compounds from the fermentation broth.

The process involves passing an acidified extract of the fermentation broth through the SPE cartridge. The positively charged amine groups on the nebramycin factors bind to the cation-exchange sites on the sorbent, while many of the neutral and acidic impurities are washed away. Subsequently, the retained nebramycin factors are eluted from the cartridge using an appropriate solvent. This SPE cleanup step is vital for removing matrix components that could interfere with subsequent chromatographic analysis and mass spectrometric detection.

The efficacy of this SPE cleanup protocol has been validated through rigorous testing. nih.gov By spiking a known quantity of tobramycin (Nebramycin factor 6) into a blank fermentation medium, researchers have quantified the performance of the method. The results demonstrate both high recovery and excellent reproducibility, which are essential for accurate quantitative analysis. nih.gov

Table 1: Performance Metrics of Oasis MCX SPE for Nebramycin Factor Cleanup

Parameter Finding Reference
Mean Recovery 89% to 92% nih.gov
Precision (RSD) <6% nih.gov

| Accuracy | 88% to 93% | nih.gov |

This table presents the validated performance metrics for the Solid-Phase Extraction (SPE) method using Oasis MCX cartridges for the cleanup of nebramycin factors from fermentation broth. Data sourced from a study on the integrated analysis of S. tenebrarius profiles. nih.gov

Integrated Analytical Platforms for Comprehensive Profiling of Nebramycin Factors

Due to the structural similarity among the various nebramycin factors, a single analytical technique is often insufficient for complete characterization. Therefore, integrated analytical platforms that couple high-resolution separation with sensitive detection are employed for comprehensive profiling. A powerful and widely used approach is the combination of Liquid Chromatography and Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.gov This integrated system allows for the separation, identification, and characterization of a wide array of nebramycin factors in a single analytical run. nih.gov

The workflow begins with the separation of the cleaned-up extract by liquid chromatography. A reversed-phase C18 column is typically used, along with an ion-pairing reagent such as heptafluorobutyric acid (HFBA). nih.gov The ion-pairing reagent forms a complex with the polar aminoglycosides, improving their retention on the nonpolar C18 column and enabling effective separation of the individual factors. nih.gov

Following chromatographic separation, the compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the large, thermally fragile nebramycin molecules to be converted into gas-phase ions with minimal fragmentation. The tandem mass spectrometer (MS/MS) then allows for two stages of mass analysis. The first stage selects ions of a specific mass-to-charge (m/z) ratio corresponding to a potential nebramycin factor. These selected ions are then fragmented, and the second stage of mass analysis separates the resulting fragment ions. The fragmentation pattern provides a structural fingerprint that is unique to each compound, allowing for definitive identification. researchgate.net

This integrated LC-ESI-MS/MS platform has been successfully used to profile the nebramycin complex produced by Streptomyces tenebrarius, leading to the identification of nine distinct nebramycin factors from the fermentation broth. nih.gov

Table 2: Nebramycin Factors Identified by Integrated LC-ESI-MS/MS

Factor Name Synonym/Component Reference
Tobramycin Nebramycin factor 6 nih.govsigmaaldrich.com
Apramycin Nebramycin factor 2 nih.govresearchgate.net
Kanamycin B - nih.gov
6''-O-carbamoylkanamycin B Nebramycin factor 4 nih.govresearchgate.net
6''-O-carbamoyltobramycin Nebramycin factor 5' nih.govnaturalproducts.net
3'-hydoxyapramycin Nebramycin factor 6 nih.govresearchgate.net
NK-1012-1 Nebramycin factor 7 nih.govresearchgate.net
Nebramine Nebramycin factor 8 nih.govresearchgate.net

This table lists the nebramycin factors identified in a Streptomyces tenebrarius fermentation broth using an integrated LC-ESI-MS/MS analytical platform. nih.gov

Chemical Modification and Derivatization Strategies for Nebramycin Factors

Semi-Synthetic Approaches to Novel Nebramycin (B1172076) Factor 13 Analogs

There is no publicly available research detailing the semi-synthesis of novel analogs from the Nebramycin factor 13 scaffold.

Enzymatic Derivatization and Biocatalysis for Structural Diversity of this compound

Information regarding the use of enzymes or biocatalytic processes to create structural diversity from this compound is not found in the current scientific literature.

Chemical Modifications of this compound for Improved Activity Profiles (e.g., bypassing resistance)

No studies have been published that focus on the chemical modification of this compound to enhance its antibacterial activity or overcome resistance mechanisms.

Site-Specific Modification Techniques for the this compound Scaffold

There is no available data on the application of site-specific modification techniques to the this compound molecule.

Derivatization of this compound for Analytical Detection and Quantification

While methods exist for the derivatization of other nebramycin factors and aminoglycosides for analytical purposes, no specific protocols have been developed or published for this compound. researchgate.net

Molecular Mechanism of Action of Nebramycin Factors

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The primary antibacterial action of nebramycin (B1172076) and other aminoglycosides is the disruption of protein synthesis within the bacterial cell. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This binding is highly specific to the prokaryotic ribosome, which accounts for the selective toxicity of these antibiotics against bacteria.

The bacterial ribosome is composed of two subunits, the 30S and the 50S. Nebramycin factors, in line with other aminoglycosides, target the 30S ribosomal subunit. The binding site is located on the 16S ribosomal RNA (rRNA), a key component of the 30S subunit that plays a critical role in the decoding of the genetic code carried by mRNA.

Studies on closely related nebramycin compounds, such as apramycin (B1230331) and neamine (B104775), have identified specific nucleotides within the 16S rRNA that are crucial for this interaction. These include adenosine (B11128) 1408 (A1408), guanosine (B1672433) 1491 (G1491), and guanosine 1494 (G1494) in the A-site of the ribosome. The A-site is the ribosomal location where the incoming aminoacyl-tRNA, carrying the next amino acid to be added to the growing polypeptide chain, binds. By binding to this critical region, nebramycin factors can interfere with the fidelity of protein synthesis. The interaction is thought to be stabilized by hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the phosphate (B84403) backbone and bases of the rRNA.

Table 1: Key 16S rRNA Nucleotides Involved in Nebramycin Binding

NucleotideLocationRole in Protein Synthesis
A1408A-siteDecoding of mRNA codon
G1491A-siteStabilizing codon-anticodon interaction
G1494A-siteProofreading of codon-anticodon pairing

The binding of nebramycin factors to the A-site of the 16S rRNA has profound consequences for the accuracy of mRNA translation. It is understood to lock the decoding center in a conformation that reduces the stringency of codon-anticodon pairing. This leads to the inappropriate incorporation of amino acids into the nascent polypeptide chain, a phenomenon known as miscoding.

This misreading of the genetic code results in the synthesis of non-functional or aberrant proteins. The accumulation of these faulty proteins within the bacterial cell can lead to a cascade of detrimental effects, including disruption of the cell membrane integrity and ultimately, cell death. Furthermore, the binding of nebramycin factors can also physically obstruct the translocation of the ribosome along the mRNA molecule, thereby halting protein synthesis altogether.

Non-Ribosomal Molecular Targets and Cellular Perturbations

Currently, there is a lack of specific research identifying non-ribosomal molecular targets for Nebramycin factor 13. The primary mechanism of action for aminoglycosides is overwhelmingly attributed to their interaction with the ribosome. However, some studies on other aminoglycosides have suggested potential secondary effects. For instance, the accumulation of mistranslated proteins can lead to stress responses in the cell. Additionally, some aminoglycosides have been shown to interact with other RNA structures or have effects on the bacterial cell membrane, though these are generally considered to be secondary to the primary effect on protein synthesis. Further investigation is required to determine if this compound has any significant non-ribosomal targets.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. However, extensive SAR studies on the broader class of aminoglycosides have provided valuable insights into the molecular features that are critical for their antibacterial activity.

For the nebramycin family, the presence and positioning of amino and hydroxyl groups on the sugar rings are crucial for their interaction with the ribosomal target. Modifications to these functional groups can significantly impact the binding affinity and, consequently, the antibiotic's potency. For example, the amino groups are typically protonated at physiological pH, allowing for electrostatic interactions with the negatively charged phosphate backbone of the rRNA. The hydroxyl groups, on the other hand, are important for forming specific hydrogen bonds with the rRNA bases.

Understanding the SAR of the nebramycin class as a whole allows for the rational design of new derivatives with improved activity or a broader spectrum of action. However, without specific studies on this compound, its precise SAR remains to be elucidated.

Molecular Mechanisms of Resistance to Nebramycin Factors

Ribosomal Target Site Modification

Besides enzymatic modification of the antibiotic, bacteria can develop resistance by altering the drug's target, the 16S rRNA component of the 30S ribosomal subunit. nih.gov Aminoglycosides bind to the A-site of the 16S rRNA, disrupting protein synthesis. nih.gov Modifications at this binding site can drastically reduce the affinity of the antibiotic, rendering it ineffective.

A clinically significant mechanism of target site modification is the methylation of specific nucleotides within the 16S rRNA A-site by plasmid-encoded 16S rRNA methyltransferases (16S-RMTases). mdpi.com These enzymes typically add a methyl group to the N7 position of the G1405 nucleotide or the N1 position of the A1408 nucleotide (E. coli numbering).

This methylation event confers a very high level of resistance to a broad range of aminoglycosides, including both 4,5- and 4,6-disubstituted compounds. nih.govmdpi.com The addition of the methyl group is thought to sterically hinder the binding of aminoglycosides to the A-site. mdpi.com While the specific impact of 16S rRNA methylation on the binding of Nebramycin (B1172076) factor 13 has not been directly studied, its structural similarity to other aminoglycosides susceptible to this resistance mechanism suggests that it would also be rendered ineffective. This mechanism is particularly concerning as the genes for 16S-RMTases are often located on mobile genetic elements, facilitating their spread among pathogenic bacteria. nih.gov

Ribosomal Protein Mutations Conferring Resistance

Alterations in the bacterial ribosome, the primary target of aminoglycoside antibiotics like Nebramycin factor 13, can lead to a significant decrease in drug susceptibility. These changes are typically the result of spontaneous mutations in the genes encoding ribosomal components.

Mutations in ribosomal proteins, although less common than enzymatic modification of the antibiotic, are a significant mechanism of resistance. The small ribosomal subunit protein S12, encoded by the rpsL gene, is a well-documented site for such mutations. Specific amino acid substitutions in S12 can distort the aminoglycoside binding site, thereby reducing the affinity of drugs like this compound. For instance, mutations at residue Lys-87 of the S12 protein have been shown to confer resistance to streptomycin (B1217042), another aminoglycoside. asm.org Similarly, substitutions at amino acid 43 have also been implicated in high-level streptomycin resistance. plos.org While direct evidence for specific S12 mutations conferring resistance to this compound is limited, the structural similarities among aminoglycosides suggest that this is a probable mechanism.

Mutations are not limited to the S12 protein. Alterations in other ribosomal proteins, such as L3 in the large ribosomal subunit, have also been associated with resistance to antibiotics that target the peptidyl transferase center. nih.govresearchgate.net Although aminoglycosides primarily target the small subunit, conformational changes induced by mutations in the large subunit could allosterically affect drug binding.

GeneRibosomal ProteinCommon Mutation SitesAssociated Aminoglycoside Resistance
rpsLS12Lys-43, Lys-87Streptomycin asm.orgplos.org
rplCL3VariousLinezolid, Tiamulin nih.govresearchgate.net

Efflux Pumps and Transport Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org This mechanism prevents the intracellular accumulation of the drug to concentrations that would be inhibitory or lethal. Overexpression of these pumps is a common mechanism of resistance to aminoglycosides.

Several families of efflux pumps contribute to antibiotic resistance in bacteria. The Resistance-Nodulation-cell Division (RND) superfamily is particularly prominent in Gram-negative bacteria and is a major contributor to multidrug resistance. frontiersin.orgoucreate.com The AcrAB-TolC system in E. coli and the MexAB-OprM and MexXY-OprM systems in Pseudomonas aeruginosa are well-characterized RND pumps that can extrude aminoglycosides. frontiersin.orgoucreate.com The elevated expression of the MexXY-OprM pump is a primary cause of aminoglycoside resistance in the absence of modifying enzymes. oucreate.com

In Acinetobacter baumannii, the AdeABC efflux pump, another member of the RND superfamily, has been shown to be responsible for resistance to aminoglycosides. brieflands.com The activity of these pumps is energy-dependent, typically utilizing the proton-motive force to expel the antibiotic molecules. brieflands.com While specific studies on the efflux of this compound are scarce, its structural characteristics as an aminoglycoside make it a likely substrate for these multidrug efflux systems.

Efflux Pump SuperfamilyExample Pump SystemOrganismSubstrates
Resistance-Nodulation-cell Division (RND)AcrAB-TolCEscherichia coliAminoglycosides, β-lactams, macrolides, quinolones frontiersin.org
Resistance-Nodulation-cell Division (RND)MexAB-OprM, MexXY-OprMPseudomonas aeruginosaAminoglycosides, β-lactams, macrolides, quinolones oucreate.com
Resistance-Nodulation-cell Division (RND)AdeABCAcinetobacter baumanniiAminoglycosides brieflands.com

Genetic Determinants of Resistance: Plasmids and Transposons

The dissemination of antibiotic resistance genes throughout bacterial populations is largely facilitated by mobile genetic elements, such as plasmids and transposons. nih.govlibretexts.org These elements can be transferred between bacteria of the same or different species through processes like conjugation, transformation, and transduction. nih.gov

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and often carry genes conferring resistance to multiple antibiotics. libretexts.orgfrontiersin.org For example, R-plasmids in Gram-negative bacteria can harbor a variety of resistance genes, including those that encode for aminoglycoside-modifying enzymes. nih.gov The armA gene, which encodes a 16S rRNA methyltransferase that confers high-level resistance to a broad range of aminoglycosides, is frequently found on transferable plasmids. nih.govnih.gov

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within or between DNA molecules. libretexts.orgmdpi.com They play a crucial role in the mobilization and spread of antibiotic resistance genes. mdpi.com For instance, the transposon Tn1331 has been identified to carry genes for two aminoglycoside-modifying enzymes, aac(6')-Ib and ant(3")-Ia, along with genes for β-lactamases. imrpress.com The presence of these resistance genes on mobile elements like plasmids and transposons allows for their rapid spread and contributes to the emergence of multidrug-resistant pathogens.

Mobile Genetic ElementAssociated Resistance Gene(s)Mechanism of Action
PlasmidarmA16S rRNA methylation nih.govnih.gov
Transposon (e.g., Tn1331)aac(6')-Ib, ant(3")-IaAminoglycoside modification imrpress.com

Strategies to Overcome Resistance to Nebramycin Factors

Combating the rise of resistance to nebramycin factors and other aminoglycosides requires a multi-pronged approach that includes the development of new drugs, the use of combination therapies, and the implementation of strategies to prevent the spread of resistance.

One promising strategy is the development of novel aminoglycoside derivatives that are less susceptible to the common mechanisms of resistance. This can involve modifying the structure of the antibiotic to prevent its recognition by modifying enzymes or to enhance its binding to resistant ribosomes.

Another approach is the use of combination therapy, where an aminoglycoside is administered alongside another agent that can overcome a specific resistance mechanism. frontiersin.org For example, efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, thereby restoring the susceptibility of resistant bacteria to the antibiotic. nih.gov Although the clinical development of EPIs has been challenging, they remain an active area of research.

Preventing the spread of resistance is also a critical component of any strategy. This includes implementing robust infection control measures in healthcare settings, promoting responsible antibiotic stewardship to reduce the selective pressure for resistance, and monitoring the emergence and spread of resistant strains. infectionsinsurgery.orgnih.govnih.gov Educating healthcare professionals and the public about the dangers of antibiotic resistance and the importance of appropriate antibiotic use is also essential. infectionsinsurgery.org

StrategyDescription
Development of Novel Antibiotics Designing new aminoglycoside derivatives that can evade existing resistance mechanisms.
Combination Therapy Co-administration of an aminoglycoside with an agent that counteracts a resistance mechanism, such as an efflux pump inhibitor. frontiersin.orgnih.gov
Infection Control Implementing strict hygiene and control measures in healthcare facilities to prevent the transmission of resistant bacteria. infectionsinsurgery.orgnih.gov
Antibiotic Stewardship Promoting the responsible and appropriate use of antibiotics to minimize the selection pressure for resistance. nih.gov

Future Perspectives in Nebramycin Factor Research

Discovery of Novel Nebramycin (B1172076) Factors and Analogs

The nebramycin complex, produced by the actinomycete Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius), is a mixture of structurally related aminoglycosides. ontosight.aimdpi.com While major components are well-characterized, the fermentation broth contains a multitude of minor factors, many of which remain undiscovered or poorly characterized. The future of nebramycin research lies in the systematic exploration of this chemical diversity.

Advanced analytical techniques, particularly liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), are pivotal for this exploration. researchgate.net These methods allow for the sensitive and selective identification of various nebramycin factors directly from complex fermentation broths. researchgate.net Research has successfully identified a range of factors, demonstrating the biosynthetic plasticity of the producing organism. researchgate.netresearchgate.net The discovery of novel factors or the synthesis of new analogs is driven by the need for compounds with improved activity against resistant pathogens or better pharmacological profiles. google.comjst.go.jp The exploration of precursor biosynthesis pathways and the enzymatic steps involved can reveal opportunities to generate novel structures through precursor-directed biosynthesis or mutasynthesis.

A summary of identified nebramycin factors from S. tenebrarius fermentation broth highlights the diversity within the complex.

Identified Nebramycin Factors
Apramycin (B1230331) (Nebramycin Factor 2)
6''-O-carbamoylkanamycin B (Nebramycin Factor 4)
6''-O-carbamoyltobramycin (Nebramycin Factor 5')
Tobramycin (B1681333) (Nebramycin Factor 6)
Kanamycin (B1662678) B
Nebramine (B3327395)
Neamine (B104775)
3'-hydroxyapramycin
NK-1012-1
This table is based on data from LC-ESI-MS/MS characterization of S. tenebrarius fermentation broth. researchgate.net

Advanced Biotechnological Approaches for Enhanced Production and Diversification

The natural production of specific, desired nebramycin factors like tobramycin is often inefficient due to the concurrent synthesis of numerous related analogs. mdpi.comnih.gov This makes purification costly and time-consuming. mdpi.com Modern biotechnology offers powerful tools to re-engineer the producing strains for optimized and diversified production.

Genetic engineering of S. tenebrarius is a primary strategy. nih.gov Key approaches include:

Disruption of Competing Pathways: To enhance the yield of a specific compound, genes for competing biosynthetic pathways can be inactivated. For instance, disrupting the aprK gene, which is essential for the biosynthesis of apramycin, successfully redirects metabolic flux towards carbamoyltobramycin (CTB), the direct precursor of tobramycin. nih.govresearchgate.net

Gene Disruption for Direct Production: Some nebramycin factors are produced via modification of an intermediate. Tobramycin, for example, is commercially produced by chemical hydrolysis of its precursor, CTB. mdpi.com By inactivating the tobZ gene, which encodes the carbamoyltransferase responsible for converting tobramycin to CTB, engineered strains can be created that produce tobramycin directly, simplifying downstream processing. researchgate.netfrontiersin.org

Overexpression of Biosynthetic Gene Clusters (BGCs): Introducing additional copies of the entire tobramycin BGC into an engineered strain has been shown to significantly increase production titers, leading to a more sustainable and efficient industrial process. nih.gov

Fermentation Process Optimization: Alongside genetic manipulation, optimizing fermentation conditions, such as media composition and temperature, remains a crucial tool for maximizing yields. nih.govgoogle.com The use of specific carbon sources like starch and dextrin (B1630399) can alter the profile of produced aminoglycosides. nih.gov

These biotechnological interventions not only promise to enhance the production of known factors but also open avenues for producing novel analogs through combinatorial biosynthesis, where genes from different pathways are combined to create new chemical entities. nih.gov

Structural Biology of Nebramycin Factor-Target Interactions

The antibacterial activity of nebramycin factors, like all aminoglycosides, stems from their ability to bind to the bacterial ribosome and disrupt protein synthesis. ontosight.aincats.io They specifically target the A-site within the 16S rRNA of the 30S ribosomal subunit. nih.govnih.govscilit.com This binding event leads to mRNA misreading and the production of nonfunctional proteins, ultimately causing bacterial cell death. ontosight.ai

Future research is focused on elucidating the high-resolution structures of nebramycin factors complexed with their ribosomal target. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for this endeavor. nih.govnih.gov Understanding these interactions at an atomic level provides several key insights:

Basis of Selectivity and Affinity: Structural data can reveal which specific chemical groups on the antibiotic are crucial for binding and which nucleotides in the rRNA are the primary interaction points. For instance, studies on related aminoglycosides show that positively charged amino groups form critical electrostatic contacts with the negatively charged phosphate (B84403) backbone of rRNA. nih.govcore.ac.uk

Mechanism of Action: Detailed structures can explain how binding at the A-site interferes with the decoding process and translocation. ncats.ioscilit.com Chemical probing experiments have shown that aminoglycosides like apramycin and neamine protect specific bases, such as A1408 and G1494, in the A-site from chemical modification. scilit.com

Rational Drug Design: A clear structural understanding of the drug-target interaction is the foundation for the rational design of new analogs. By modifying the nebramycin scaffold, it may be possible to design compounds that bind more tightly to the ribosome or can overcome resistance mechanisms. core.ac.uk

Structural studies of the enzymes involved in nebramycin biosynthesis, such as the carbamoyltransferase TobZ, also provide valuable information for bioengineering efforts. frontiersin.org

Emerging Resistance Challenges and Counter-Strategies

The clinical effectiveness of aminoglycosides, including the nebramycin family, is under constant threat from the emergence of bacterial resistance. ontosight.aimdpi.com Understanding the molecular basis of resistance is essential for developing strategies to counteract it.

The primary mechanisms of resistance to nebramycin and other aminoglycosides are:

Enzymatic Modification: This is the most prevalent mechanism. nih.govmdpi.com Bacteria acquire genes encoding enzymes that covalently modify the antibiotic, preventing it from binding to the ribosome. These enzymes include aminoglycoside N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). ontosight.ainih.govnih.gov The producing organism, S. tenebrarius, itself possesses such enzymes to avoid self-intoxication. nih.gov

Target Site Modification: Bacteria can alter the antibiotic's binding site on the ribosome. This is often achieved through methylation of specific nucleotides in the 16S rRNA, such as A1408, by 16S rRNA methyltransferases. nih.govmdpi.com This modification sterically hinders the binding of the aminoglycoside.

Efflux Pumps: Some bacteria utilize membrane proteins to actively pump the antibiotic out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit the ribosomes. mdpi.com

Counter-Strategies:

Design of Resistant-Evading Analogs: A key goal of future research is the chemical synthesis or biosynthesis of novel nebramycin analogs that are poor substrates for modifying enzymes or can bind effectively to modified ribosomes. google.comjst.go.jp

Development of Adjuvants: Another approach is to co-administer the antibiotic with an inhibitor of the resistance enzyme. This strategy has been successful for other antibiotic classes (e.g., β-lactams with β-lactamase inhibitors).

Resistance MechanismEnzyme/Modification TypeEffect on Nebramycin
Enzymatic ModificationAminoglycoside N-acetyltransferases (AACs)Acetylation of amino groups, blocking ribosomal binding. nih.gov
Aminoglycoside O-phosphotransferases (APHs)Phosphorylation of hydroxyl groups, blocking ribosomal binding. nih.govnih.gov
Target Modification16S rRNA MethyltransferasesMethylation of key nucleotides (e.g., A1408) in the ribosomal A-site, preventing antibiotic binding. nih.govmdpi.com
This table summarizes major resistance mechanisms against aminoglycosides like nebramycin.

Integration of Omics Data for Systems-Level Understanding of Nebramycin Factor Biology

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the biology of nebramycin factors at a systems level. nih.govrsc.org Integrating these large, heterogeneous datasets is a key future direction in antibiotic research. embopress.orgresearchgate.net

Genomics: The complete genome sequence of S. tenebrarius reveals the entire repertoire of biosynthetic gene clusters (BGCs), including those for nebramycins and other secondary metabolites. mdpi.com This allows for genome mining to identify novel biosynthetic pathways and enzymes.

Transcriptomics (RNA-Seq): This technique measures the expression levels of all genes under different conditions. It can be used to identify the regulatory networks that control the expression of the nebramycin BGC during fermentation, revealing key transcription factors and environmental signals that trigger antibiotic production.

Proteomics: This involves the large-scale study of proteins, identifying the enzymes and regulatory proteins that are actually present and active during nebramycin biosynthesis.

Metabolomics: This provides a snapshot of all the small molecules, including nebramycin factors and their precursors, within the cell or fermentation broth. researchgate.net It is essential for tracking the output of the biosynthetic pathways.

Q & A

Basic Research Questions

Q. How is Nebramycin factor 13 structurally differentiated from other nebramycin factors (e.g., tobramycin)?

  • Methodological Answer : Differentiation relies on advanced spectroscopic techniques. For example, 13C NMR analysis reveals distinct chemical shifts at carbons 4, 1', 2', and 6' compared to tobramycin, suggesting conformational differences in the 2-deoxystreptamine and glucosidic moieties. Mass spectrometry (EIMS) further distinguishes factor 13 through fragmentation patterns, such as the absence of the m/e 203 ion (common in tobramycin) and unique urea-related peaks .

Q. What experimental protocols are recommended for isolating and purifying this compound from fermentation mixtures?

  • Methodological Answer : Ion-exchange chromatography coupled with high-resolution LC-ESI-MS/MS is critical. Fermentation broths of Streptomyces tenebrarius are processed using gradient elution to separate factors based on polarity. Post-purification, structural validation via 15N NMR and comparative 13C NMR (e.g., pH-dependent shifts in acidic solutions) confirms identity .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : Integrated LC-ESI-MS/MS profiling provides specificity for detecting impurities. For instance, the absence of fragments like m/e 191 (indicative of glycosidic cleavage in factor 6) and the presence of urea-specific ions (e.g., m/e 173) ensure purity. Quantitative NMR with internal standards can validate concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural assignments of this compound?

  • Methodological Answer : Discrepancies in 15N NMR (e.g., missing resonance peaks) may arise from "nulling" effects or paramagnetic impurities. To address this, replicate experiments under controlled conditions (e.g., deuterated solvents, inert atmospheres) and cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline forms are obtainable) .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?

  • Methodological Answer : Factor 13 is proposed as a urea derivative of tobramycin, formed via post-biosynthetic modifications. Isotopic labeling (e.g., 15N-tracing in S. tenebrarius cultures) combined with gene cluster knockout studies can identify enzymes involved in urea-group incorporation. Comparative metabolomic profiling of wild-type vs. mutant strains may reveal intermediates .

Q. What are the challenges in reproducing historical structural studies of this compound, and how can they be mitigated?

  • Methodological Answer : Early studies relied on limited material and lower-resolution NMR. Modern protocols should use higher-field NMR (≥600 MHz), standardized pH conditions (e.g., pH 3 for protonation studies), and collaborative data-sharing platforms to cross-reference spectral libraries. Adherence to NIH reporting guidelines for experimental parameters (e.g., solvent purity, temperature) enhances reproducibility .

Q. How does the conformational stability of this compound under varying pH conditions impact its bioactivity?

  • Methodological Answer : Acidic environments induce protonation of amine groups, altering 13C NMR shifts (e.g., C-1' and C-3' deshielding in factor 13). Stability assays (e.g., HPLC monitoring of degradation products) under physiological pH (7.4) and acidic conditions (e.g., lysosomal pH 4.5) can correlate structural integrity with antimicrobial activity .

Data Presentation and Interpretation Guidelines

Q. How should researchers present conflicting bioactivity data between this compound and related factors?

  • Methodological Answer : Use comparative tables to highlight MIC (Minimum Inhibitory Concentration) values against Gram-negative pathogens. For example, factor 13’s lower activity compared to tobramycin may stem from urea-group steric hindrance. Statistical analysis (e.g., ANOVA) must specify significance thresholds (p < 0.05) and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.